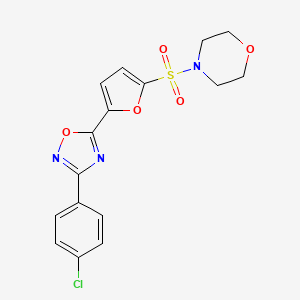![molecular formula C26H24ClN3O2S B2926173 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1189462-36-9](/img/structure/B2926173.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” is a chemical compound1. It is used for research purposes2. However, detailed information about this specific compound is limited and may require further research.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature34. However, the specific synthesis process for “N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” is not readily available in the retrieved papers. Further research or consultation with a chemist may be necessary to obtain detailed synthesis information.
Molecular Structure Analysis
The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, the specific molecular structure of “N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” is not readily available in the retrieved papers5. Further research or use of molecular modeling software may be necessary to obtain this information.Chemical Reactions Analysis
The chemical reactions involving “N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” are not explicitly mentioned in the retrieved papers4. Further research is needed to understand the chemical reactions involving this compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its stability, reactivity, and safety. Unfortunately, the specific physical and chemical properties of “N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” are not readily available in the retrieved papers6. Further research or consultation with a chemist may be necessary to obtain this information.Aplicaciones Científicas De Investigación
Antimicrobial Applications : Research has shown that derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine, which share a similar structure to the compound , have demonstrated significant antimicrobial properties. These compounds have shown particular effectiveness against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).
Anticonvulsant Activities : Derivatives of 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine, which are structurally similar to the compound of interest, have shown promising results in the field of anticonvulsant activities. They have exhibited significant interactions with GABA receptors, suggesting potential applications in treating conditions related to the central nervous system (Wang et al., 2019).
Synthetic Chemistry : Research has also focused on the synthesis and structural investigation of related compounds. These studies contribute to the understanding of the chemical properties and potential applications of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride (Forfar et al., 1999).
Potential as Antiretroviral Agents : Some studies have explored the use of structurally similar compounds as potential antiretroviral agents against HIV-1 infection. These findings open avenues for further research into the potential use of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride in antiretroviral therapy (Okazaki et al., 2015).
Catalysis in Organic Synthesis : The compound and its derivatives have been studied in the context of organic synthesis, demonstrating their utility as catalysts or intermediates in the synthesis of various heterocyclic compounds. This highlights their importance in the field of organic chemistry and pharmaceutical synthesis (Mohammadpoor-Baltork et al., 2007).
Antimycobacterial Agents : Some research has investigated the potential of similar compounds as antimycobacterial agents. This suggests possible applications in the treatment of diseases caused by Mycobacterium tuberculosis (Malinka et al., 1998).
Safety And Hazards
The safety and hazards associated with a compound are crucial for handling and disposal. Unfortunately, the specific safety and hazards of “N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” are not readily available in the retrieved papers3. Further research or consultation with a safety officer may be necessary to obtain this information.
Direcciones Futuras
The future directions for research on “N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” are not explicitly mentioned in the retrieved papers4. However, given the interest in developing new chemical compounds for various applications, it is likely that further research will be conducted on this compound.
Please note that this analysis is based on the information available from the retrieved papers and additional research may be necessary for a more comprehensive understanding of this compound. It’s always recommended to consult with a chemist or a relevant expert for more detailed information.
Propiedades
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S.ClH/c30-25(20-11-13-22(14-12-20)31-21-9-5-2-6-10-21)28-26-27-23-15-16-29(18-24(23)32-26)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,27,28,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCUIYZUMIZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)
![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)
![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)

![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)
![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)
